1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose
Overview
Description
1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose is a complex biochemical constituent . It is also known as D-Mannopyranose, pentabenzoate . It has a molecular formula of C41H32O11 . The compound is a white crystalline solid .
Molecular Structure Analysis
The molecular structure of this compound consists of 41 carbon atoms, 32 hydrogen atoms, and 11 oxygen atoms . It has 4 of 5 defined stereocentres .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 803.7±65.0 °C at 760 mmHg, and a flash point of 325.9±34.3 °C . It has a molar refractivity of 185.4±0.4 cm3 . The compound is soluble in DCM, DMF, DMSO, EtOAc, and MeOH .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Efficient synthesis methods have been developed for 1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose and related compounds, showcasing advanced techniques in carbohydrate chemistry (Wang, Matin, & Sheikh, 2005).
- Structural Studies : Research has focused on the structural analysis of benzoylated mannopyranoses, contributing to a deeper understanding of their chemical properties (D'Accorso, Thiel, & Schüller, 1983).
Applications in Glycosylation and Polymer Synthesis
- Glycosylation Processes : Studies have shown the use of benzoylated mannopyranoses in glycosylation processes, important for the synthesis of complex carbohydrates (Srivastava & Hindsgaul, 1985).
- Polysaccharide Synthesis : Research has demonstrated the synthesis of branched polysaccharides using benzoylated mannopyranose derivatives, highlighting its potential in creating complex sugar chains (Kobayashi, Nomura, & Okada, 1993).
Advancements in Carbohydrate Chemistry
- New Synthetic Methods : Innovative methods have been developed for the synthesis of mannose derivatives, expanding the toolkit for carbohydrate chemistry (Horton, Norris, & Berrang, 1996).
- Mannose-based Oligosaccharides : Studies have focused on the synthesis of mannose-based oligosaccharides using benzoylated mannopyranose, contributing to the field of oligosaccharide synthesis (Xing & Ning, 2003).
Safety and Hazards
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35+,41-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNMLNFZFGSWQR-LAWAEFJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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